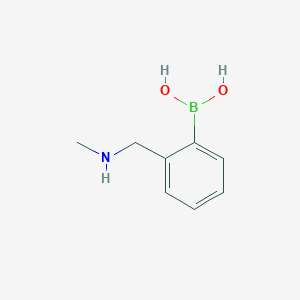

(2-((Methylamino)methyl)phenyl)boronic acid

Descripción

Molecular Composition and Formula Analysis

The fundamental molecular composition of this compound reveals a compound with the molecular formula C8H12BNO2 and a molecular weight of 165.00 grams per mole. This organoboron compound features a phenylboronic acid backbone with a methylaminomethyl substituent positioned at the ortho position relative to the boronic acid functional group. The molecular structure incorporates eight carbon atoms, twelve hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms, resulting in a relatively compact yet functionally diverse molecule.

The compound's structural identity is further confirmed through its Simplified Molecular Input Line Entry System representation as CNCC1=CC=CC=C1B(O)O, which clearly delineates the connectivity pattern between the phenyl ring, the methylaminomethyl side chain, and the boronic acid moiety. The International Chemical Identifier Key UJIXFCWSLWIWBC-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, ensuring unambiguous identification in chemical databases. Additionally, the compound is catalogued under the Molecular Design Limited number MFCD18453444, which serves as an alternative identification system for research and commercial purposes.

The compound exhibits specific physical properties that reflect its molecular composition. Storage requirements indicate optimal preservation conditions at 2-8 degrees Celsius under an inert atmosphere and protection from light, suggesting the presence of light-sensitive or oxidation-prone functional groups. The absence of available boiling point data indicates either limited experimental characterization or potential thermal instability at elevated temperatures. These physical characteristics align with typical properties observed in aminomethyl-substituted phenylboronic acid derivatives.

Crystallographic and Spectroscopic Identification

Spectroscopic characterization of this compound provides crucial structural validation through nuclear magnetic resonance and other analytical techniques. While specific nuclear magnetic resonance data for this exact compound was not provided in the available sources, related phenylboronic acid derivatives demonstrate characteristic spectroscopic patterns that can inform structural understanding. The spectroscopic identification relies on multiple analytical approaches to confirm molecular structure and purity.

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, with both proton and carbon-13 nuclear magnetic resonance providing complementary structural information. The presence of the methylamino substituent introduces characteristic signals in the proton nuclear magnetic resonance spectrum, particularly for the methylamino protons and the benzylic methylene bridge connecting the amino group to the phenyl ring. The boronic acid hydroxyl groups typically appear as exchangeable signals that may broaden or disappear in protic solvents.

Infrared spectroscopy provides additional structural confirmation through characteristic absorption bands associated with specific functional groups within the molecule. The boronic acid moiety typically exhibits stretching vibrations corresponding to boron-oxygen bonds and hydroxyl groups, while the methylamino group contributes characteristic nitrogen-hydrogen stretching vibrations. The aromatic phenyl ring displays typical aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes that confirm the presence of the benzene core structure.

Surface-enhanced Raman spectroscopy studies of related phenylboronic acid derivatives have demonstrated the influence of substituent position on vibrational spectra and adsorption behavior. These investigations reveal that ortho-substituted phenylboronic acids exhibit distinct spectroscopic profiles compared to meta- and para-substituted analogs, with the type and position of substituents significantly affecting molecular geometry and intermolecular interactions.

Comparative Analysis with Ortho-Substituted Phenylboronic Acid Derivatives

Comparative structural analysis reveals significant differences between this compound and other ortho-substituted phenylboronic acid derivatives. The (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid, with Chemical Abstracts Service number 172940-58-8 and molecular formula C14H16BNO2, represents a structurally related compound with enhanced molecular complexity. This derivative features an additional phenyl group attached to the nitrogen atom, resulting in a molecular weight of 241.10 grams per mole, substantially higher than the target compound.

The structural comparison extends to other ortho-substituted derivatives, including (3-((Methylamino)methyl)phenyl)boronic acid, which differs only in the position of the methylaminomethyl substituent. This positional isomer maintains the same molecular formula C8H12BNO2 but exhibits different physical and chemical properties due to the altered substitution pattern. The meta-substituted analog demonstrates how subtle changes in substituent position can significantly influence molecular behavior and reactivity patterns.

Crystal structure analysis of related phenylboronic acid derivatives provides insights into potential structural arrangements. The crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals characteristic hydrogen bonding patterns involving boronic acid hydroxyl groups forming inversion dimers through paired oxygen-hydrogen-oxygen hydrogen bonds. These dimers link through additional hydrogen bonds involving carbonyl oxygen atoms, creating undulating sheet structures parallel to specific crystallographic planes. Similar structural motifs may be expected in this compound, though the presence of the amino group introduces additional hydrogen bonding possibilities.

The following table summarizes key structural parameters for comparative analysis:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Substitution Pattern |

|---|---|---|---|---|

| This compound | C8H12BNO2 | 165.00 | 365245-83-6 | Ortho-methylaminomethyl |

| (2-((Methyl(phenyl)amino)methyl)phenyl)boronic acid | C14H16BNO2 | 241.10 | 172940-58-8 | Ortho-methylphenylaminomethyl |

| (3-((Methylamino)methyl)phenyl)boronic acid | C8H12BNO2 | 165.00 | Not provided | Meta-methylaminomethyl |

| 2-Chlorophenylboronic acid | C6H6BClO2 | 156.38 | 3900-89-8 | Ortho-chloro |

Spectroscopic studies of fluoro and formyl analogues of phenylboronic acids demonstrate that substituent type and position significantly influence adsorption mechanisms and molecular geometry. The systematic investigation of 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, 4-fluorophenylboronic acid, and their formyl analogs reveals that ortho-substitution creates unique steric and electronic environments that affect molecular behavior. These findings suggest that this compound likely exhibits distinct properties compared to its meta- and para-substituted counterparts due to the proximal positioning of the methylaminomethyl group relative to the boronic acid functionality.

Propiedades

IUPAC Name |

[2-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIXFCWSLWIWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538185 | |

| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365245-83-6 | |

| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Borylation of Aryl Halides

- Method: Aryl halides or triflates bearing the methylaminomethyl substituent are reacted with diboron reagents (e.g., bis(pinacolato)diboron) under palladium catalysis (e.g., Pd(dppf)Cl2) to form arylboronate esters, which are subsequently hydrolyzed to the free boronic acid.

- Conditions: Mild temperatures (80–100 °C), bases such as potassium carbonate or sodium hydroxide, solvents like ethanol, dioxane, or toluene.

- Advantages: High regioselectivity, good yields, and tolerance of functional groups including amines.

- Limitations: Use of expensive palladium catalysts and potential heavy metal contamination requiring purification.

Reductive Amination Coupled with Boronic Acid Formation

- Method: Starting from 2-formylphenylboronic acid, reductive amination with methylamine or methylamino-containing intermediates yields the target compound. This approach involves:

- Advantages: Direct installation of the methylamino substituent on the boronic acid scaffold.

- Challenges: Purification difficulties due to boronic acid’s affinity for silica gel, requiring modified chromatographic techniques or alternative purification methods.

Detailed Synthetic Route Example

A representative synthetic route for this compound is summarized below, adapted from reductive amination strategies:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Boc-protection of methylamino precursor | Protect amine to prevent side reactions | ~65% |

| 2 | Mesylation of alcohol group (if present) | Introduce leaving group for substitution | ~96% |

| 3 | Nucleophilic substitution with thioacetate | Introduce thiol-protected group | ~95% |

| 4 | Boc-deprotection with trifluoroacetic acid | Remove protecting group to free amine | 90-95% |

| 5 | Reductive amination with 2-formylphenylboronic acid and NaBH4 | Form methylaminomethyl linkage on boronic acid | 70-85% |

| 6 | Deprotection of thiol group (if applicable) | Final purification step | 90-95% |

Note: Purification challenges arise due to boronic acid’s tendency to bind silica gel, often requiring alternative chromatographic media or recrystallization techniques.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | Aryl halide, Pd catalyst, diboron reagent | High selectivity, broad substrate scope | Expensive catalyst, metal contamination | 70-95% |

| Reductive Amination | 2-Formylphenylboronic acid, methylamine, NaBH4 | Direct installation of amino group | Purification difficulties, multi-step | 65-85% |

| Amide Condensation (related) | Boronic acid, amine, DMAPO catalyst | Mild conditions, water removal drives reaction | Not directly for target compound | Variable |

Research Findings and Notes

- The palladium-catalyzed borylation method is widely used for preparing arylboronic acids due to its efficiency and functional group tolerance, but cost and catalyst recovery remain concerns for scale-up.

- Reductive amination offers a straightforward route to install the methylamino substituent on the boronic acid framework, but purification requires careful optimization due to boronic acid’s affinity for chromatographic media.

- The presence of the amino group adjacent to the boronic acid can influence the compound’s reactivity and binding properties, which is significant for applications in sensing and medicinal chemistry.

- Alternative purification strategies such as trituration, recrystallization, or use of non-silica chromatographic supports are recommended to overcome purification challenges.

Análisis De Reacciones Químicas

Types of Reactions: (2-((Methylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form corresponding boronate esters.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Aplicaciones Científicas De Investigación

(2-((Methylamino)methyl)phenyl)boronic acid has several applications in scientific research:

Biology: Investigated for its potential as a molecular probe for detecting and quantifying biological molecules.

Medicine: Explored for its potential in drug development, particularly as a precursor for boron-containing pharmaceuticals.

Industry: Utilized in the development of advanced materials, including polymers and sensors.

Mecanismo De Acción

The mechanism of action of (2-((Methylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that target specific biological pathways. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can be detected or utilized in therapeutic applications .

Comparación Con Compuestos Similares

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Features a phenoxy-methyl group with a methoxyethyl substituent at the para position of the pendant phenyl ring.

- Biological Activity: Demonstrated superior binding affinity (-8.7 kcal/mol) against Magnaporthe oryzae HDAC (MoRpd3) compared to trichostatin A (-7.9 kcal/mol), a known HDAC inhibitor .

- In Vitro Efficacy : Inhibits appressorium formation in M. oryzae at 1 µM , outperforming trichostatin A (effective at 1.5 µM) .

[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

3-Methacrylamidophenylboronic Acid

2-(Hydroxymethyl)phenylboronic Acid

- Structure : Substituted with a hydroxymethyl (-CH₂OH) group.

- Properties: Enhanced water solubility compared to (2-((Methylamino)methyl)phenyl)boronic acid, making it suitable for aqueous-phase reactions .

Quantitative Structure-Activity Relationship (QSAR) Insights

- Substituent Effects: Ortho-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit stronger HDAC inhibition than para-substituted analogues due to optimal steric alignment in the enzyme's active site .

- Electronic Effects: Electron-donating groups (e.g., methoxyethyl) enhance binding affinity by stabilizing charge interactions, whereas bulky substituents (e.g., methylamino-methyl) may reduce solubility .

Comparative Data Table

Challenges and Opportunities

- Future Directions : 3D-QSAR studies could optimize substituent patterns for enhanced HDAC specificity and reduced off-target effects .

Actividad Biológica

(2-((Methylamino)methyl)phenyl)boronic acid, with the molecular formula C₈H₁₂BNO₂, is a boronic acid derivative that exhibits significant biological activity, particularly in enzyme inhibition and cancer research. Its unique structure, featuring a phenyl ring substituted with a methylamino group and a boronic acid moiety, contributes to its reactivity and interaction capabilities in various biological systems.

The primary biological activity of this compound is linked to its ability to inhibit serine proteases. This inhibition occurs through the formation of a reversible covalent bond with the serine residue at the active site of the enzyme. Such interactions can significantly affect cellular processes, including:

- Signal Transduction Pathways : Altering the communication within and between cells.

- Gene Expression : Influencing transcriptional activities.

- Cellular Metabolism : Modifying metabolic pathways that are crucial for cell survival and proliferation.

Applications in Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to influence cell proliferation and apoptosis, making it a candidate for further investigation as an anticancer agent. For instance, its mechanism as a proteasome inhibitor suggests that it may halt the progression of cancer cells by inducing cell cycle arrest at the G2/M phase .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other boronic acids that share structural similarities. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2-(Methylamino)phenyl)boronic acid | C₇H₁₀BNO₂ | Lacks an additional methyl group compared to target |

| (4-((Dimethylamino)methyl)phenyl)boronic acid | C₉H₁₄BNO₂ | Contains a dimethylamino group |

| (2-((Dimethylamino)methyl)phenyl)boronic acid | C₉H₁₄BNO₂ | Similar structure but differs in amine substitution |

This comparison illustrates how variations in substitution patterns can influence the biological properties of boronic acids.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various biological contexts:

- Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited serine proteases involved in cancer progression, showcasing an IC50 value comparable to established proteasome inhibitors like bortezomib .

- Cell Proliferation Studies : In vitro experiments indicated that treatment with this compound led to reduced proliferation rates in several cancer cell lines, suggesting its potential as a therapeutic agent.

- Fluorescence Properties : The ability of this compound to form complexes with diols has implications for its use in fluorescence-based assays, which can be leveraged for diagnostic applications in cancer detection.

Q & A

Q. What are the key synthetic challenges in preparing (2-((Methylamino)methyl)phenyl)boronic acid, and how can they be methodologically addressed?

Answer: Synthesis challenges include low selectivity in multi-step processes and purification difficulties due to boroxins (cyclic trimers) formation at elevated temperatures . Methodological solutions:

- Stepwise functionalization : Introduce the methylamino group before boronation to avoid competing reactions.

- Low-temperature purification : Use non-polar solvents (e.g., hexane) to prevent boroxin formation during solvent removal .

- Alternative protecting groups : Employ pinacol esters to stabilize the boronic acid moiety during synthesis .

Q. Which validated analytical techniques are recommended for quantifying trace impurities of this compound in pharmaceutical intermediates?

Answer:

- LC-MS/MS : Validated for simultaneous detection of boronic acid impurities (e.g., methyl phenyl boronic acid) at <1 ppm levels. Key parameters:

- LOD/LOQ : 0.2 ppm and 0.5 ppm, respectively, using a C18 column with 0.1% formic acid in acetonitrile/water .

- Accuracy : 95–105% recovery via spike-and-recovery tests in Lumacaftor matrices .

- HPLC with fluorescence detection : For detecting hydrolyzed byproducts (e.g., benzaldehyde derivatives) using reverse-phase columns .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationships (SAR) of this compound in enzyme targeting?

Answer:

- Docking studies : Use software like AutoDock Vina to analyze binding affinity to enzymes (e.g., leucyl-tRNA synthetase). The methylamino group enhances hydrogen bonding, while the boronic acid moiety facilitates covalent interactions with catalytic residues .

- DFT calculations : Evaluate electron-withdrawing effects of substituents on boronic acid acidity (pKa ~8.5–9.0), which influences saccharide-binding efficiency at physiological pH .

- MD simulations : Assess conformational stability in aqueous environments to predict pharmacokinetic behavior .

Q. What experimental strategies mitigate boroxins formation during synthesis or storage?

Answer:

- Protective complexation : Add diethanolamine (1:1 molar ratio) to form water-soluble complexes, preventing boroxin cyclization .

- Lyophilization : Freeze-dry the compound in acidic buffers (pH 4–5) to stabilize the monomeric form .

- Inert storage : Store under argon at –20°C with desiccants (silica gel) to avoid moisture-induced trimerization .

Q. How should researchers design pharmacokinetic studies to evaluate metabolic stability and tissue distribution?

Answer:

- Radiolabeling : Synthesize a C-labeled analog to track absorption/distribution in rodent models.

- Mass spectrometry : Use exact mass analysis (m/z 180.0594) for metabolite identification in plasma and liver microsomes .

- Biodistribution assays : Employ SPECT/CT imaging with F-labeled derivatives to quantify blood-brain barrier penetration .

Q. How do conflicting reports on silica gel binding during purification impact method development, and how can they be resolved?

Answer:

- Contradiction : Irreversible binding to silica due to boronic acid’s Lewis acidity vs. successful purification in some studies .

- Resolution strategies :

- Alternative stationary phases : Use amino-propyl silica or polymer-based columns to reduce adsorption .

- Eluent modifiers : Add 1–2% triethylamine to mobile phases (e.g., ethyl acetate/methanol) to neutralize acidic sites on silica .

- Pre-column derivatization : Convert the boronic acid to a pinacol ester for easier purification, followed by mild hydrolysis .

Q. What in vitro assays are most effective for evaluating its potential as a saccharide sensor in physiological conditions?

Answer:

- Fluorescence quenching assays : Monitor binding to glucose or fructose using Alizarin Red S (ARS) as a reporter dye ( ~1–5 mM at pH 7.4) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (, ) of carbohydrate binding in PBS buffer .

- NMR titration : Use B NMR to track chemical shift changes (δ 28–30 ppm) upon saccharide addition .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| pKa (boronic acid) | 8.7 ± 0.3 | Potentiometric titration |

| LogP (octanol/water) | 1.2 | HPLC retention time |

| Exact mass (M+H)⁺ | 180.0594 | High-resolution MS |

Q. Table 2: Comparative Binding Affinities

| Target | (μM) | Assay Type | Reference |

|---|---|---|---|

| Leucyl-tRNA synthetase | 12.3 | Surface plasmon resonance | |

| Glucose | 4500 | Fluorescence quenching | |

| Fructose | 2200 | Fluorescence quenching |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.